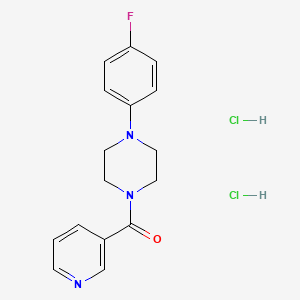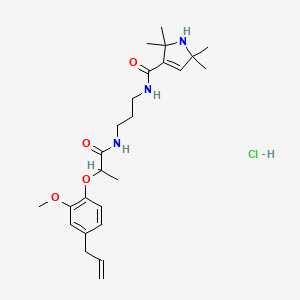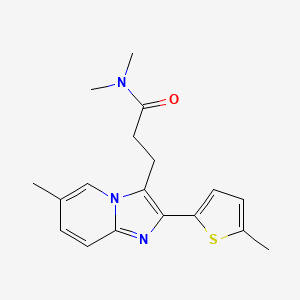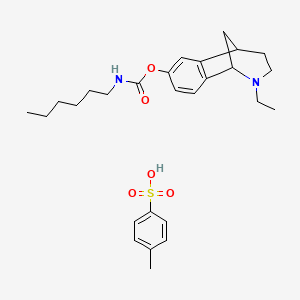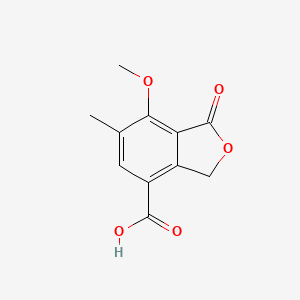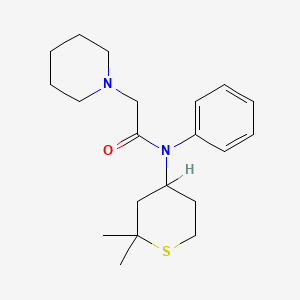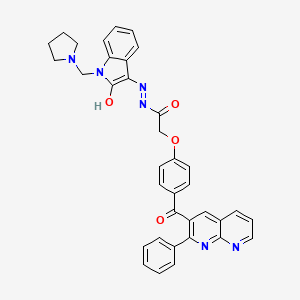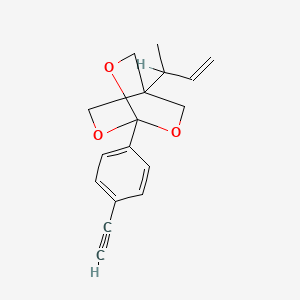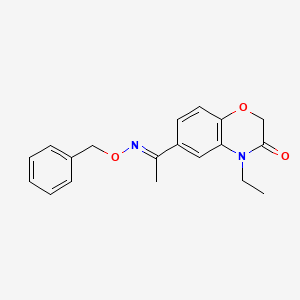
4-Ethyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzoxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-乙基-6-(1-((苯甲氧基)亚氨基)乙基)-2H-1,4-苯并噁嗪-3(4H)-酮是一种复杂的化合物,在化学、生物学和医药等领域具有潜在的应用价值。该化合物的特点是其独特的苯并噁嗪酮结构,已知该结构具有多种化学反应性和潜在的生物活性。
准备方法
合成路线和反应条件
4-乙基-6-(1-((苯甲氧基)亚氨基)乙基)-2H-1,4-苯并噁嗪-3(4H)-酮的合成通常涉及多个步骤,从易得的起始原料开始。一种常见的合成路线涉及将合适的苯并噁嗪酮前体与乙基取代的亚胺缩合。反应条件通常需要使用碱,如氢化钠,以及有机溶剂,如二甲基甲酰胺 (DMF),以促进缩合反应。
工业生产方法
虽然该化合物的具体工业生产方法尚未得到充分的记载,但一般的方法涉及扩大实验室合成程序的规模。这将包括优化反应条件以提高产率和纯度,以及实施有效的纯化技术,如重结晶或色谱法。
化学反应分析
反应类型
4-乙基-6-(1-((苯甲氧基)亚氨基)乙基)-2H-1,4-苯并噁嗪-3(4H)-酮可以进行多种类型的化学反应,包括:
氧化: 该化合物可以用常见的氧化剂,如高锰酸钾或过氧化氢进行氧化。
还原: 还原反应可以使用还原剂,如硼氢化钠或氢化锂铝进行。
取代: 苯并噁嗪酮环可以进行亲核取代反应,其中亲核试剂,如胺或硫醇,取代环上的特定取代基。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 三乙胺等碱存在下的胺。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成相应的氧化物,而还原可能生成醇或胺。取代反应通常导致形成具有修饰的官能团的新衍生物。
科学研究应用
4-乙基-6-(1-((苯甲氧基)亚氨基)乙基)-2H-1,4-苯并噁嗪-3(4H)-酮在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 探索其潜在的治疗效果,特别是在治疗神经退行性疾病方面。
工业: 用于开发具有特定化学性质的新材料。
作用机制
4-乙基-6-(1-((苯甲氧基)亚氨基)乙基)-2H-1,4-苯并噁嗪-3(4H)-酮的作用机制涉及其与特定分子靶标和途径的相互作用。例如,它可能抑制某些酶或受体,导致一系列生化事件,最终导致其观察到的生物学效应。确切的分子靶标和途径可能因具体的应用和环境而异。
相似化合物的比较
类似化合物
4-乙基-2-甲氧基苯酚: 具有类似的乙基和甲氧基取代模式,但缺少苯并噁嗪酮结构。
2,6-二氨基-3,5-二氰基-4-乙基-4H-噻吩并吡喃: 含有乙基和杂环,但在整体结构和官能团方面有所不同。
独特性
4-乙基-6-(1-((苯甲氧基)亚氨基)乙基)-2H-1,4-苯并噁嗪-3(4H)-酮之所以独特,是因为其苯并噁嗪酮核心,它赋予了独特的化学反应性和潜在的生物活性。这种独特性使其成为各种研究和工业应用中的一种有价值的化合物。
属性
CAS 编号 |
91119-68-5 |
|---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
4-ethyl-6-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C19H20N2O3/c1-3-21-17-11-16(9-10-18(17)23-13-19(21)22)14(2)20-24-12-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3/b20-14+ |
InChI 键 |
LRINIVNCACVLLH-XSFVSMFZSA-N |
手性 SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)/C(=N/OCC3=CC=CC=C3)/C |
规范 SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)C(=NOCC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


